molecular formula C22H23NO B5976132 2-[benzyl(4-biphenylylmethyl)amino]ethanol

2-[benzyl(4-biphenylylmethyl)amino]ethanol

Cat. No. B5976132
M. Wt: 317.4 g/mol
InChI Key: RRCSFMPFZAMTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(4-biphenylylmethyl)amino]ethanol, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBE is a chiral compound, meaning it exists in two mirror-image forms.

Mechanism of Action

The mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling.
Biochemical and Physiological Effects:
2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit low toxicity in in vitro and in vivo studies, indicating that it may be a safe compound for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices. One limitation of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its chiral nature, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. One direction is the development of new pain medications based on the anti-inflammatory and analgesic properties of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. Another direction is the development of new cancer treatments based on the ability of 2-[benzyl(4-biphenylylmethyl)amino]ethanol to inhibit the growth of cancer cells. Additionally, the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol's ability to form self-assembled monolayers on gold surfaces could lead to the development of new nanotechnology devices. Finally, further studies are needed to fully understand the mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol and its potential applications in various fields.

Synthesis Methods

2-[benzyl(4-biphenylylmethyl)amino]ethanol can be synthesized through a multistep process, starting with the reaction of benzyl bromide with 4-biphenylylmethylamine to form benzyl(4-biphenylylmethyl)amine. This intermediate product is then reduced using sodium borohydride to form 2-[benzyl(4-biphenylylmethyl)amino]ethanol.

Scientific Research Applications

2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In drug discovery, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In materials science, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices.

properties

IUPAC Name

2-[benzyl-[(4-phenylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-16-15-23(17-19-7-3-1-4-8-19)18-20-11-13-22(14-12-20)21-9-5-2-6-10-21/h1-14,24H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCSFMPFZAMTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424606

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